(5-Chloro-1-ethylbenzimidazol-2-yl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-1-ethylbenzimidazol-2-yl)methylamine is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmacological applications . The presence of the chloro and ethyl groups in the compound enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
The synthesis of (5-Chloro-1-ethylbenzimidazol-2-yl)methylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and alkylation steps . Industrial production methods may involve the use of cyanogen bromide in acetonitrile solution or other suitable solvents to achieve the desired product .
Chemical Reactions Analysis
(5-Chloro-1-ethylbenzimidazol-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Scientific Research Applications
(5-Chloro-1-ethylbenzimidazol-2-yl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of (5-Chloro-1-ethylbenzimidazol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(5-Chloro-1-ethylbenzimidazol-2-yl)methylamine can be compared with other benzimidazole derivatives such as:
Properties
Molecular Formula |
C10H12ClN3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
(5-chloro-1-ethylbenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C10H12ClN3/c1-2-14-9-4-3-7(11)5-8(9)13-10(14)6-12/h3-5H,2,6,12H2,1H3 |
InChI Key |
CUKJFEOGLUNINW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)N=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.